molecular formula C18H22N4 B2823312 N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-26-2

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2823312
CAS No.: 890617-26-2
M. Wt: 294.402
InChI Key: JFEAKLQKBJXMBV-UHFFFAOYSA-N
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Description

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with butyl, dimethyl, and phenyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Here is a general synthetic route:

    Starting Materials: The synthesis begins with the preparation of 3-phenylpyrazole and 2,4-pentanedione.

    Cyclization Reaction: The 3-phenylpyrazole is reacted with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reaction: The resulting intermediate is then subjected to alkylation using n-butyl bromide to introduce the butyl group.

    Methylation: Finally, methyl groups are introduced at the 5 and 6 positions using methyl iodide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents depending on the reagents used, such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for various applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.

Uniqueness

N-butyl-5,6

Properties

IUPAC Name

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-4-5-11-19-17-13(2)14(3)21-18-16(12-20-22(17)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEAKLQKBJXMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=NC2=C(C=NN21)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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